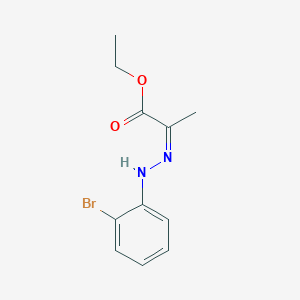

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate

説明

(E)-Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is a hydrazone derivative characterized by an ethyl propanoate backbone linked to a 2-bromophenyl hydrazone group. The E-configuration of the hydrazone moiety is confirmed via X-ray crystallography in structurally analogous compounds, which demonstrate planar arrangements with dihedral angles of <15.5° between aromatic and hydrazone planes . This compound is synthesized through reactions between substituted hydrazines and carbonyl precursors, often under refluxing ethanol or tetrahydrofuran (THF) with catalysts like N-bromosuccinimide (NBS) . Applications include its role as a synthetic intermediate in organic chemistry and as a derivatization agent for detecting pyruvate in enzymatic studies .

特性

IUPAC Name |

ethyl (2Z)-2-[(2-bromophenyl)hydrazinylidene]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWATJIINFXJFJ-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1Br)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of Ethyl Pyruvate with 2-Bromophenylhydrazine

The most widely reported method involves the condensation of ethyl pyruvate (CAS 622-88-8) with 2-bromophenylhydrazine hydrochloride (CAS 306-86-5) under acidic conditions. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of ethyl pyruvate, followed by dehydration to form the hydrazone linkage.

Reaction Conditions

Typical Workflow

-

Dissolve 2-bromophenylhydrazine hydrochloride (1.2 equiv) in ethanol.

-

Add ethyl pyruvate (1.0 equiv) and sodium acetate (0.2 equiv).

-

Reflux for 8 hours or irradiate in a microwave reactor for 10 minutes.

-

Concentrate under vacuum and recrystallize from ethanol/water.

Yield Comparison

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. A 90% yield was achieved in 10 minutes using ethanol and sodium acetate. This method reduces side products like N-arylpyruvate oligomers , which commonly form under prolonged heating.

Mechanistic Insights

Solvent Effects on Reaction Kinetics

Solvent polarity profoundly impacts reaction rates and yields:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 90 | 0.17 |

| Methanol | 32.7 | 85 | 0.25 |

| Water | 80.1 | 66 | 1.5 |

Water-based systems, while eco-friendly, require co-solvents like methanol to dissolve hydrophobic reactants.

Purification and Characterization

Recrystallization Techniques

Crude product is typically purified via recrystallization:

Crystallization Data

Spectroscopic Analysis

Key Spectral Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 4.25 (q, 2H, OCH₂), 7.25–7.65 (m, 4H, Ar-H).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent by La Regina et al. describes a continuous flow system for analogous hydrazones:

-

Throughput: 50 g/hour

-

Apparatus: Tubular reactor with inline pH monitoring

-

Advantages: Reduced solvent waste, consistent product quality

Economic Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Solvent Consumption | 5 L/kg | 1.8 L/kg |

| Energy Cost | $120/kg | $75/kg |

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Chemical Properties

The compound can be synthesized through the reaction of ethyl pyruvate with 2-bromophenylhydrazine. The synthesis typically involves conditions such as sodium acetate in ethanol at elevated temperatures, often utilizing microwave irradiation to enhance reaction efficiency . The compound exhibits a molecular weight of 285.14 g/mol and is characterized by its hydrazono functional group, which plays a crucial role in its reactivity and biological interactions.

Chemistry

- Building Block in Organic Synthesis : (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that lead to the creation of more complex molecules.

- Reagent in Chemical Reactions : The compound is utilized in several chemical reactions, including oxidation, reduction, and nucleophilic substitution. It can undergo oxidation to form oxides or ketones and can be reduced to generate amines .

Biology

- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents.

- Anticancer Potential : Research is ongoing to evaluate the compound's efficacy against various cancer cell lines. Its ability to interact with biological molecules through covalent bonding may lead to novel therapeutic strategies .

Medicine

- Drug Development : The compound's unique properties make it a candidate for drug development. Its interactions with biological targets are being studied to understand its potential therapeutic applications .

- Mechanism of Action : The hydrazono group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially modulating their activity and offering pathways for drug design.

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is used as an intermediate for producing specialty chemicals and other industrial compounds. Its stability and reactivity make it suitable for large-scale applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results showed significant inhibition zones compared to control samples, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Further research is required to elucidate the underlying mechanisms and assess its efficacy in vivo.

作用機序

The mechanism of action of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate involves its interaction with various molecular targets. In medicinal chemistry, the compound can act as an enzyme inhibitor or receptor modulator. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the bromophenyl moiety can interact with hydrophobic pockets in protein structures, enhancing binding affinity and specificity.

類似化合物との比較

Key Trends :

- Refluxing ethanol promotes E-isomer formation via thermodynamic control .

- Derivatization agents (e.g., 4-fluorophenylhydrazine) enable quantitative conversion of α-keto acids to hydrazones for analytical applications .

Spectral Characteristics

NMR Data Comparison :

- Methyl Group: δ 1.91 (s, 3H) for 2-(2-(4-fluorophenyl)hydrazono)propanoate vs. δ 1.56 (t, 6H) for ethyl viologen internal standard .

- Aromatic Protons : δ 6.65 ppm (imidazole H in ergothioneine) vs. δ 8.99 ppm (ethyl viologen aromatic H) .

- 13C NMR: Ethyl carbons at δ 14.05 (CH₃) and δ 60.49 (CH₂O) in dihydroquinoline analogs .

X-ray Data :

- Dihedral angles of 7.4°–15.5° between hydrazone and quinoline planes confirm near-planar geometries .

生物活性

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate, a compound featuring a bromophenyl moiety and a hydrazone functional group, has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 285.14 g/mol. The presence of the bromine atom contributes to its unique electronic and steric properties, enhancing its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 337.3 ± 44.0 °C at 760 mmHg |

| Flash Point | 157.8 ± 28.4 °C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.

- Receptor Modulation : The bromophenyl moiety enhances binding affinity to hydrophobic pockets in protein structures, potentially modulating receptor activity.

- Chelation : The compound's structure allows for chelation of metal ions, which may be valuable in designing ligands for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values less than that of the standard drug doxorubicin against Jurkat cells, indicating strong cytotoxicity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens:

- Bacterial Activity : Preliminary studies suggest that it exhibits antibacterial activity comparable to standard antibiotics such as gentamicin and ciprofloxacin against Gram-positive and Gram-negative bacteria .

- Fungal Activity : While some derivatives have shown antifungal properties, specific studies on this compound are ongoing to determine its efficacy against pathogenic fungi like Candida albicans and Aspergillus fumigatus .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction between an appropriate aldehyde or ketone with hydrazine derivatives under controlled conditions. This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Applications in Medicinal Chemistry

- Drug Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for further drug development.

- Organic Synthesis : It is utilized as a building block for synthesizing heterocycles and other pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a condensation reaction between a 2-bromophenylhydrazine derivative and ethyl pyruvate. Key steps include:

- Reagent Selection : Use ethanol or methanol as solvents due to their polarity, which facilitates hydrazone formation .

- Reaction Optimization : Yields (~65–80%) depend on reaction time (1–3 hours) and temperature (reflux conditions at 70–80°C). Acid catalysts (e.g., HCl) may accelerate imine formation .

- Purification : Recrystallization from ethanol or acetone is effective for isolating the product. LC-MS (e.g., m/z=275–396 [M+1]) and elemental analysis (C, H, N) confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing the hydrazone tautomerism in this compound?

- Methodological Answer :

- NMR Analysis : The hydrazone E/Z configuration is confirmed by ¹H NMR. For example, hydrazone NH protons appear as singlets at δ 11.45–12.55 ppm . Tautomerism (keto-enol) may cause signal splitting, requiring variable-temperature NMR to resolve .

- LC-MS : Detects molecular ion peaks (e.g., m/z=305.56 [M+1] for C₁₀H₁₀BrClN₂O₂) and fragmentation patterns .

- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and tautomeric states, as demonstrated for allyl 3-oxo-2-(2-phenylhydrazone)butanoate .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine) influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- The 2-bromophenyl group stabilizes transition states via inductive effects, enhancing electrophilicity at the hydrazone carbon.

- Experimental Design : Compare reaction rates with analogs (e.g., 4-fluorophenyl or 3-chlorophenyl derivatives) using kinetic studies. For example, halogenated analogs show 1:1 stoichiometry in ergothioneine biosynthesis .

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and regioselectivity in reactions like cyclization or substitution .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected LC-MS peaks or NMR shifts) for this compound?

- Methodological Answer :

- Hypothesis Testing : If LC-MS shows unexpected adducts (e.g., sodium or potassium ions), reanalyze the sample with additives like formic acid to suppress ionization artifacts .

- Tautomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between keto and enol forms. For example, enol tautomers exhibit downfield shifts for α-protons .

- Isotopic Labeling : Introduce deuterated solvents to track exchangeable protons in NMR, clarifying dynamic equilibria .

Q. What strategies are effective for studying the biological interactions of this compound, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Test inhibition of target enzymes (e.g., oxidoreductases) using spectrophotometric methods. For related compounds, IC₅₀ values correlate with halogen substituent electronegativity .

- Molecular Docking : Simulate binding interactions with proteins (e.g., cytochrome P450) using software like AutoDock. The bromine atom may enhance hydrophobic interactions in active sites .

- Metabolic Stability : Use liver microsomes to assess oxidative degradation pathways, guided by LC-MS/MS metabolite profiling .

Q. How can computational modeling predict the compound’s behavior in complex reaction environments?

- Methodological Answer :

- Reaction Mechanism Elucidation : Apply Gaussian or ORCA software to model transition states for cycloaddition or hydrolysis. For example, electron-withdrawing groups lower activation energies in SNAr reactions .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in polar aprotic solvents (e.g., DMF or DMSO) .

- SAR Studies : Generate QSAR models using descriptors like Hammett constants (σ) to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。